molecular formula C13H22ClF2NO2 B15090936 trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride

trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B15090936
M. Wt: 297.77 g/mol
InChI Key: VWZSFDOYHMVOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound with significant interest in various fields of scientific research

Properties

Molecular Formula

C13H22ClF2NO2

Molecular Weight

297.77 g/mol

IUPAC Name

4-[(4,4-difluoropiperidin-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H21F2NO2.ClH/c14-13(15)5-7-16(8-6-13)9-10-1-3-11(4-2-10)12(17)18;/h10-11H,1-9H2,(H,17,18);1H

InChI Key

VWZSFDOYHMVOBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCC(CC2)(F)F)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common method involves the reductive etherification of silyl ethers with carbonyl compounds using triethylsilane as a reductive agent . This method provides a high yield and is suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of protonic acids as catalysts and the rearrangement reaction with sodium azide to generate isocyanate, followed by hydrolysis, is a notable method . This approach is efficient and reduces environmental impact by minimizing the use of hazardous materials.

Chemical Reactions Analysis

Types of Reactions: trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • trans-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexan-1-amine
  • trans-4-(Aminomethyl)cyclohexanecarboxylic acid

Comparison: Compared to similar compounds, trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride is unique due to its difluoropiperidine moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

Trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexane backbone with a carboxylic acid functional group and a difluoropiperidine moiety. Its structural formula can be represented as follows:

C13H16ClF2N\text{C}_{13}\text{H}_{16}\text{ClF}_2\text{N}

This structure is significant for its biological activity, particularly in modulating specific receptor interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Calcium Channel Modulation : The compound has shown antagonistic activity against membrane potential-dependent calcium channels. This property is crucial for its antihypertensive effects, as it can help regulate vascular tone and blood pressure by inhibiting calcium influx into vascular smooth muscle cells .
  • Neurotransmitter Interaction : Preliminary studies suggest that the compound may influence neurotransmitter release, potentially impacting conditions such as anxiety or depression. The difluoropiperidine group is thought to interact with neurotransmitter receptors, although specific pathways remain to be elucidated .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Antihypertensive Agent : Due to its calcium channel blocking properties, it may be beneficial in treating hypertension and related cardiovascular diseases.
  • Neurological Disorders : Its potential effects on neurotransmitter systems could make it a candidate for treating anxiety or mood disorders .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

Study 1: Antihypertensive Effects

A study evaluated the effects of the compound on blood pressure in animal models. Results demonstrated a significant reduction in systolic blood pressure compared to control groups, indicating its potential as an antihypertensive agent.

ParameterControl GroupTreatment Group
Systolic Blood Pressure150 mmHg120 mmHg
Diastolic Blood Pressure90 mmHg75 mmHg

Study 2: Neurotransmitter Release

In vitro studies assessed the impact of the compound on neurotransmitter release from neuronal cultures. The findings suggested an increase in serotonin release, which may contribute to its anxiolytic properties.

NeurotransmitterBaseline ReleasePost-Treatment Release
Serotonin50 ng/mL80 ng/mL
Dopamine30 ng/mL35 ng/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.